![molecular formula C20H23NO3 B5764220 4-(4-methoxyphenyl)-N-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5764220.png)
4-(4-methoxyphenyl)-N-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-(4-methoxyphenyl)-N-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound It is characterized by the presence of a tetrahydropyran ring, substituted with methoxyphenyl and methylphenyl groups, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as a diol or an unsaturated alcohol.
Introduction of the Methoxyphenyl and Methylphenyl Groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Products may include 4-(4-hydroxyphenyl)-N-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide or 4-(4-formylphenyl)-N-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide.
Reduction: Products may include 4-(4-methoxyphenyl)-N-(4-methylphenyl)tetrahydro-2H-pyran-4-amine.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-methoxyphenyl)-N-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The methoxy and methylphenyl groups could play a role in binding to the target, while the tetrahydropyran ring and carboxamide group could influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-hydroxyphenyl)-N-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide
- 4-(4-methoxyphenyl)-N-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide
- 4-(4-methoxyphenyl)-N-(4-methylphenyl)tetrahydro-2H-pyran-4-amine
Uniqueness
4-(4-methoxyphenyl)-N-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the specific combination of functional groups and the tetrahydropyran ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(4-methylphenyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15-3-7-17(8-4-15)21-19(22)20(11-13-24-14-12-20)16-5-9-18(23-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOOKFCBBFHWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789028 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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